molecular formula C23H23N3O3 B12341640 Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Cat. No.: B12341640
M. Wt: 389.4 g/mol
InChI Key: ATQVHFFIHVOSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate

InChI

InChI=1S/C23H23N3O3/c1-2-29-23(28)19-8-5-9-20(24)21(19)26-14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)27/h3-13,26H,2,14,24H2,1H3,(H2,25,27)

InChI Key

ATQVHFFIHVOSNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-2-((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)aminobenzoic acid and ethyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H23N3O3
Molecular Weight: 401.45 g/mol
CAS Number: 1863930-34-0
IUPAC Name: Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
Appearance: Pale brown solid
Solubility: Soluble in acetonitrile

Medicinal Applications

This compound is primarily recognized as an impurity in the synthesis of Azilsartan, an antihypertensive medication. Its structural characteristics allow it to play a significant role in the pharmacological profiling of Azilsartan:

  • Antihypertensive Activity: As a derivative of Azilsartan, this compound may exhibit similar mechanisms of action related to the modulation of angiotensin II receptors, which are crucial in regulating blood pressure.
  • Drug Development: Understanding impurities like this compound can aid in optimizing drug formulations and improving safety profiles.

Research Insights

Recent studies have highlighted the importance of this compound in various research contexts:

  • Inhibition Studies: Research has shown that modifications to compounds similar to this compound can lead to enhanced inhibition of specific biological targets, such as kinases involved in cancer progression .
  • Synthesis Pathways: The compound serves as a key intermediate in synthetic pathways aimed at developing novel pharmacological agents. Its unique structure allows for further derivatization, potentially leading to compounds with improved efficacy and selectivity .

Case Study 1: Antihypertensive Drug Formulation

In the formulation of Azilsartan, this compound was identified as a critical impurity. Analytical methods including High Performance Liquid Chromatography (HPLC) were employed to quantify its presence and assess its impact on the overall safety profile of the drug. The findings indicated that controlling the levels of this compound during synthesis is essential for ensuring patient safety and drug efficacy.

Case Study 2: Kinase Inhibition Research

A study focused on kinase inhibitors explored various derivatives of this compound. The results showed that certain modifications enhanced inhibitory activity against c-Met kinases, suggesting potential applications in cancer therapeutics . This research underscores the importance of such compounds in developing targeted therapies for malignancies.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Profile :

  • Molecular Formula : C₂₃H₂₃N₃O₃
  • Molecular Weight : 389.5 g/mol
  • CAS Number : 1863930-34-0 (carbamoyl variant) .
  • Role : A synthetic intermediate and impurity in Azilsartan (angiotensin II receptor antagonist), used in hypertension treatment .
  • Structural Features : Contains a carbamoyl (-CONH₂) group at the 2'-position of the biphenyl moiety and an ethyl ester at the benzoate group .

Comparison with Structural Analogs

Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

  • Molecular Formula : C₂₃H₂₁N₃O₂
  • Molecular Weight : 371.44 g/mol
  • CAS Number : 136285-69-3 .
  • Key Differences: Substitution at 2'-position: Cyano (-CN) instead of carbamoyl (-CONH₂). Impact:
  • Reduced polarity compared to carbamoyl variant, leading to lower aqueous solubility .
  • Enhanced metabolic stability due to the electron-withdrawing cyano group .
  • Application : Intermediate in Azilsartan synthesis; classified as Candesartan Impurity 5 .

Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate

  • Molecular Formula : C₂₈H₂₇N₃O₆
  • Molecular Weight : 513.5 g/mol
  • CAS Number : 136285-68-2 .
  • Key Differences: Presence of a nitro (-NO₂) group at the 3-position of the benzoate ring. Tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Impact:
  • Nitro group increases reactivity in reduction reactions, making it a precursor for amine derivatives .
  • Boc group enhances stability during synthetic steps but requires acidic conditions for removal .

Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate

  • Molecular Formula : C₂₂H₁₈N₃O₄
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 139481-28-0 .
  • Key Differences :
    • Methyl ester instead of ethyl ester.
    • Impact :
  • Lower molecular weight and altered pharmacokinetics due to ester group size.
  • Methyl esters generally exhibit faster hydrolysis rates in vivo compared to ethyl esters .

Data Table: Structural and Functional Comparison

Compound Name Substituent (2'-Position) Ester Group Molecular Weight (g/mol) Key Application/Impact
Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate -CONH₂ Ethyl 389.5 Azilsartan impurity; enhanced solubility
Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate -CN Ethyl 371.44 Intermediate; metabolic stability
Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl][(tert-butoxy)carbonyl]amino]-3-nitrobenzoate -CN + Boc Ethyl 513.5 Synthetic precursor; Boc protection
Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate -CN Methyl 388.4 Faster ester hydrolysis

Biological Activity

Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, with the CAS number 136285-69-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an ethyl ester linked to a benzoate moiety, substituted with an amino group and a carbamoyl group attached to a biphenyl unit. Its molecular formula is C23H21N3O2C_{23}H_{21}N_{3}O_{2} with a molecular weight of 371.44 g/mol. The presence of these functional groups suggests possible interactions with various biological targets, which may modulate enzymatic activities or influence gene expression pathways .

Research indicates that compounds similar to this compound can interact with several biological macromolecules such as proteins and nucleic acids. These interactions could lead to various biological responses, including:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Certain analogs demonstrate activity against bacterial strains, suggesting potential as antimicrobial agents.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of DPP-IV enzyme, relevant for diabetes management.
Anticancer ActivityInduces apoptosis in cancer cells; IC50 values range from 29 to 59 µM.
Antimicrobial ActivityExhibits bactericidal effects against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Studies : A study on structurally similar compounds revealed significant cytotoxicity against multiple cancer cell lines. For instance, compound derivatives demonstrated IC50 values ranging from 40 to 204 nM against various tyrosine kinases, indicating potent anticancer activity .
  • DPP-IV Inhibition : The N-substituted aminobenzamide scaffold has been explored for its ability to inhibit the DPP-IV enzyme, crucial for regulating blood sugar levels. Compounds derived from this scaffold showed promising in vitro activity exceeding that of reference drugs .
  • Molecular Docking Studies : Computational studies have indicated that this compound may bind effectively to target proteins involved in cancer progression and metabolic disorders .

Q & A

Q. What are the key synthetic routes and purification strategies for Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate?

The compound is synthesized via multi-step reactions involving intermediates such as methyl ester derivatives and nitro-substituted precursors. Critical steps include:

  • Coupling reactions : Formation of the biphenyl backbone using Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic or basic deprotection .
  • Purification : Silica gel chromatography is commonly employed, with eluents like dichloromethane/methanol mixtures. Thin-layer chromatography (TLC) monitors reaction progress .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural validation relies on:

  • Spectroscopic analysis :
    • 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., biphenyl linkage, ester groups) .
    • IR spectroscopy : Identifies functional groups (e.g., carbamoyl C=O stretch at ~1650 cm⁻¹, amino N-H stretches) .
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the carbamoyl and amino groups in derivatization reactions?

The carbamoyl group acts as a hydrogen-bond acceptor, influencing regioselectivity in Pd-catalyzed cross-couplings (e.g., C-H activation on the biphenyl ring). The primary amine facilitates nucleophilic attacks, enabling:

  • Schiff base formation : Reactivity with aldehydes/ketones under mild acidic conditions .
  • Acylation : Selective modification using activated esters (e.g., NHS esters) in anhydrous solvents .
    Competing side reactions (e.g., over-alkylation) are mitigated by steric hindrance from the biphenyl moiety .

Q. How can trace impurities of this compound be quantified in angiotensin II receptor antagonist formulations?

Analytical challenges include:

  • Matrix interference : Co-elution with structurally similar APIs (e.g., Azilsartan). Resolution is achieved via reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Detection limits : Ultra-sensitive mass spectrometry (LC-MS/MS) quantifies impurities at ppm levels using multiple reaction monitoring (MRM) transitions .

Q. What degradation pathways are observed under accelerated stability conditions?

Under thermal stress (40–60°C) or hydrolytic conditions (pH 1–13):

  • Ester hydrolysis : Conversion to carboxylic acid derivatives, detectable via HPLC retention time shifts .
  • Oxidative degradation : Formation of N-oxide byproducts in the presence of peroxides, identified by high-resolution mass spectrometry (HRMS) .
    Stabilizers like antioxidants (e.g., BHT) are recommended for long-term storage at 4°C .

Q. Does this compound exhibit off-target binding in angiotensin receptor studies?

Competitive binding assays using radiolabeled [³H]-Losartan reveal weak affinity for AT1 receptors (IC50 >10 µM). Molecular docking simulations suggest steric clashes with Tyr113 and His256 residues critical for antagonist activity, explaining its classification as a non-therapeutic impurity .

Methodological Recommendations

  • Synthetic optimization : Use Pd(dppf)Cl2 catalysts for biphenyl coupling to minimize homocoupling byproducts .
  • Analytical validation : Cross-validate NMR assignments with 2D-COSY and HSQC experiments to resolve overlapping signals .
  • Stability testing : Employ ICH Q1A(R2) guidelines for forced degradation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.